Product packaging for 2'-Amino-2'-deoxy-5-methyluridine(Cat. No.:)

2'-Amino-2'-deoxy-5-methyluridine

Cat. No.: B15093772
M. Wt: 257.24 g/mol
InChI Key: VGYZEXPNNAEQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Biological Systems and Synthetic Chemistry

In nature, modified nucleosides are found in various forms of RNA, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where they play crucial roles in ensuring the correct structure and function of these molecules. nih.gov They are involved in fundamental cellular processes including metabolism, the biosynthesis of macromolecules, and cell signaling. oup.com For instance, adenosine, a natural nucleoside, acts as a signaling molecule influencing everything from inflammatory responses to nerve cell activity. oup.com

In the realm of synthetic chemistry, the deliberate modification of nucleosides is a cornerstone of medicinal chemistry and synthetic biology. nih.govnih.gov Chemists alter the nucleobase or the sugar moiety to create analogs with enhanced properties. oup.com These modifications can lead to:

Therapeutic Agents: Modified nucleosides are a major class of antiviral and anticancer drugs. oup.comnih.gov By mimicking natural building blocks, they can interfere with the DNA or RNA synthesis of viruses and cancer cells, thereby halting their replication. oup.com

Diagnostic Tools: Enhanced binding affinity makes modified nucleosides valuable in diagnostic assays where specific recognition of nucleic acid sequences is critical. oup.com

Probes for Biological Processes: They serve as chemical probes to study the activity and fidelity of enzymes like DNA polymerases. nih.gov

Expansion of the Genetic Alphabet: Synthetic biologists use nucleobase-modified nucleosides to expand the genetic code, enabling the site-specific incorporation of unnatural amino acids into proteins. nih.govnih.gov

Rationale for Investigating 2'-Amino-2'-deoxy-5-methyluridine and its Analogs

The specific combination of a 2'-amino group and a 5-methyl group in this compound provides a compelling reason for its scientific investigation. The rationale stems from the known effects of each individual modification.

The 5-Methyl Modification: The methyl group at the 5th position of the uracil (B121893) base (making it a thymidine (B127349) analog) is known to enhance the thermal stability of nucleic acid duplexes. nih.gov This modification is also crucial for molecular recognition by various enzymes. In the context of RNA interference, 5-methyl modifications have been used to stabilize siRNA formations. nih.gov

Therefore, the study of this compound is driven by the desire to understand the interplay between the potentially destabilizing but functionally versatile 2'-amino group and the stabilizing 5-methyl group. This knowledge is crucial for designing novel therapeutic oligonucleotides (e.g., antisense agents) and diagnostic probes with finely tuned properties of stability, reactivity, and biological activity. nih.govnih.gov

Overview of Key Research Domains and Methodological Approaches

The investigation of this compound and related analogs spans several key research areas and employs a range of sophisticated methodologies.

Key Research Domains:

Antisense Therapeutics: A primary focus is the incorporation of these analogs into antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of nucleic acids designed to bind to a specific mRNA and modulate gene expression. nih.govyoutube.com Modifications like the 2'-amino group are explored to enhance properties such as nuclease resistance and binding affinity. nih.gov

Drug Discovery: Analogs of this compound are investigated for their potential as anticancer and antiviral agents, based on the broad activity of nucleoside analogs in these areas. nih.govnih.gov

Synthetic Biology and Biotechnology: The unique properties of these analogs are harnessed in the development of aptamers (oligonucleotides that bind to specific targets) and for expanding the genetic code. nih.gov The reactive 2'-amino group is particularly useful for creating bioconjugates. nih.gov

Methodological Approaches:

Chemical Synthesis: The creation of this compound and its derivatives relies on complex multi-step organic synthesis. A key technology is the phosphoramidite (B1245037) method , which allows for the automated, solid-phase synthesis of oligonucleotides containing the modified nucleoside at specific positions. nih.govnih.govmdpi.com

Biophysical Characterization: Techniques such as UV thermal denaturation studies are used to determine the melting temperature (Tm) of oligonucleotides containing the analog, providing insight into their effect on duplex stability. acs.org

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to determine the three-dimensional structure and conformation of these modified nucleosides and the oligonucleotides they are part of. nih.gov

Molecular Modeling: Computational methods are used to simulate and rationalize the structural and energetic effects of the modifications on nucleic acid duplexes and their interactions with proteins. acs.org

Data and Findings

Research into this compound and its analogs has generated specific data regarding its chemical nature and its influence on nucleic acid properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₅N₃O₅ nih.gov
Molecular Weight 257.24 g/mol nih.gov
IUPAC Name 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione nih.gov
Topological Polar Surface Area 125 Ų nih.gov
Hydrogen Bond Donor Count 4 nih.gov
Hydrogen Bond Acceptor Count 5 nih.gov
Rotatable Bond Count 2 nih.gov
XLogP3 -2.4 nih.gov

Table 2: Detailed Research Findings on 2'-Amino-Nucleoside Modifications

Research Finding Methodological Approach Implication Reference(s)
Effect on Duplex Stability UV Thermal Denaturation The presence of a 2'-aminonucleoside, such as 2'-amino-2'-deoxycytidine (B150657), was found to destabilize both RNA:DNA and DNA:DNA duplexes at neutral pH. nih.govoup.com
pKa of 2'-Amino Group ¹³C-NMR Spectroscopy The pKa of the 2'-amino group in a dinucleotide context was determined to be approximately 6.2. This relatively low pKa indicates it is less basic than typical amines. nih.govoup.com
Chemical Reactivity Conjugation with Isothiocyanate The nucleophilic 2'-amino group can be exploited for post-synthetic modification, such as the attachment of rhodamine dye, demonstrating its utility as a reactive handle. nih.govoup.com
Synthetic Accessibility Phosphoramidite Chemistry Phosphoramidite versions of 2'-amino-modified nucleosides can be synthesized and successfully incorporated into oligonucleotides using standard solid-phase synthesis protocols. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O5 B15093772 2'-Amino-2'-deoxy-5-methyluridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)

InChI Key

VGYZEXPNNAEQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 Deoxy 5 Methyluridine and Its Derivatives

Chemical Synthesis Routes to 2'-Amino-2'-deoxy-5-methyluridine

The chemical synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups to achieve the desired product with high purity and yield.

Stereoselective Synthesis Strategies and Yield Optimization

The introduction of the amino group at the 2'-position of the furanose ring with the correct stereochemistry is a critical challenge in the synthesis of 2'-amino-2'-deoxynucleosides. Various stereoselective strategies have been developed to address this. One common approach involves the use of a precursor with a suitable leaving group at the 2'-position, which can then be displaced by an azide (B81097) (N₃⁻) or another nitrogen-containing nucleophile in an Sₙ2 reaction. The stereochemical outcome of this reaction is crucial and is often influenced by the nature of the protecting groups on the sugar moiety and the reaction conditions.

For instance, the synthesis of related 2'-amino-2'-deoxynucleosides has been achieved with high diastereoselectivity through the asymmetric hydrogenation of didehydro amino acid precursors. nih.gov While not directly applied to this compound in the cited study, this method highlights a powerful strategy for controlling stereochemistry in nucleoside analog synthesis. nih.gov Optimization of reaction conditions, such as solvent, temperature, and the choice of catalyst or reagent, is paramount to maximizing the yield and stereoselectivity of the desired product.

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is fundamental to the successful synthesis of this compound. organic-chemistry.org Given the multiple reactive functional groups present in the nucleoside—the hydroxyl groups at the 3' and 5' positions, the amino group at the 2' position, and the N3-imino group of the uracil (B121893) base—a carefully orchestrated protection and deprotection strategy is essential. organic-chemistry.org

Common protecting groups for the hydroxyl functions include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS), which offer varying degrees of stability and can be selectively removed. wikipedia.org The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group, which is acid-labile and facilitates purification by chromatography. wikipedia.org

The 2'-amino group itself often requires protection during subsequent synthetic steps, such as phosphoramidite (B1245037) formation. Carbamates, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), are commonly employed for this purpose. organic-chemistry.org The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps and allow for selective deprotection without affecting other protected groups, a concept known as an orthogonal protection strategy. organic-chemistry.org For instance, the N,N-diisobutylformamidine moiety has been shown to be a superior protecting group for the exocyclic amine of 2'-deoxy-5-methylisocytidine compared to the N-benzoyl group. researchgate.net

Large-Scale Preparations and Process Engineering for Nucleoside Analogs

Transitioning the synthesis of nucleoside analogs like this compound from a laboratory scale to a large-scale industrial process presents significant challenges. researchgate.net These challenges include ensuring safety, minimizing costs, and maintaining high purity and yield. Process engineering plays a crucial role in optimizing reaction conditions for large-scale production, including factors like heat transfer, mixing, and purification methods.

For the synthesis of related nucleoside analogs, strategies such as using low-cost reagents, minimizing chromatographic purifications, and employing one-pot syntheses have been developed to improve efficiency and scalability. nih.gov For example, phase transfer catalysis (PTC) has been successfully used to improve the efficiency of alkylation steps in the synthesis of 2'-O-modified 5-methyluridine (B1664183) derivatives. nih.gov Such process improvements are vital for making these important molecules more accessible for research and therapeutic development.

Synthesis of Phosphoramidite Building Blocks for Oligonucleotide Assembly

For the incorporation of this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite building block. biosynth.com This typically involves the protection of the 5'-hydroxyl group with a DMT group and the phosphitylation of the 3'-hydroxyl group. nih.gov A standard phosphitylation procedure uses 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.gov

The resulting phosphoramidite is a stable, reactive monomer that can be used in automated solid-phase oligonucleotide synthesis. biosynth.com The synthesis of the phosphoramidite of 2'-amino-2'-deoxyguanosine (B150660) has been improved to offer greater convenience, fewer steps, and higher yields than previously reported methods. nih.gov Similar strategies are applicable to the synthesis of the this compound phosphoramidite, ensuring its availability for the production of modified oligonucleotides with enhanced properties.

Enzymatic Approaches to Nucleoside Modification (Contextual for this compound Research)

While chemical synthesis remains a cornerstone for producing modified nucleosides, enzymatic approaches are gaining prominence due to their high stereo- and regioselectivity, often eliminating the need for complex protecting group strategies. nih.govtandfonline.com

Biocatalytic Pathways to Related Modified Uridines

Enzymes involved in nucleoside metabolism and salvage pathways have been harnessed for the synthesis of various nucleoside analogs. nih.govacs.org Nucleoside phosphorylases (NPs), for example, catalyze the reversible phosphorolysis of nucleosides, allowing for the exchange of the nucleobase in a process called transglycosylation. tandfonline.comnih.gov This method has been optimized for the synthesis of 2-Se-uridine and 2-Se-thymidine derivatives. nih.gov

Engineered Enzyme Systems for Directed Nucleoside Derivatization

The pursuit of sustainable and highly selective methods for the synthesis of nucleoside analogues has driven the exploration of enzymatic systems. While traditional chemical synthesis often involves complex protection and deprotection steps, enzymatic catalysis offers the potential for direct and stereospecific modifications. In the context of this compound, the focus lies on the development of engineered enzymes capable of catalyzing the introduction of an amino group at the 2'-position of the deoxyribose sugar.

The primary enzyme classes of interest for this transformation are nucleoside phosphorylases (NPs) and nucleoside deoxyribosyltransferases (NDTs). In their natural roles, these enzymes are involved in nucleoside salvage pathways. However, through protein engineering techniques, particularly directed evolution, their substrate specificity can be altered to accept and process unnatural nucleosides and bases. nih.govresearchgate.net

Directed Evolution of Nucleoside Modifying Enzymes

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. researchgate.net This powerful technique involves iterative rounds of creating a library of gene variants, expressing these variants to produce a diverse set of enzymes, and screening for the desired catalytic activity. Enzymes exhibiting improved performance are then used as the template for the next round of evolution, leading to a cumulative enhancement of the desired function.

For the synthesis of this compound, a hypothetical directed evolution strategy could involve the following steps:

Selection of a Parent Enzyme: A suitable starting point would be a robust nucleoside phosphorylase or deoxyribosyltransferase with a known crystal structure and some level of promiscuous activity towards modified sugars.

Creation of a Mutant Library: The gene encoding the parent enzyme would be subjected to random mutagenesis, for instance, through error-prone PCR, to create a large library of variants with diverse amino acid sequences.

High-Throughput Screening: The enzyme variants would be screened for their ability to catalyze the desired reaction. This could involve, for example, a transglycosylation reaction using a 2'-amino-2'-deoxyribose donor and 5-methyluracil as the acceptor base. A successful reaction would produce this compound, which could be detected using a sensitive analytical method like high-performance liquid chromatography (HPLC) or mass spectrometry.

Selection and Iteration: Variants showing even minimal activity for the target reaction would be selected and subjected to further rounds of mutagenesis and screening to incrementally improve their catalytic efficiency, substrate affinity, and stereoselectivity.

Research Findings in Related Systems

While specific research on the enzymatic synthesis of this compound is not extensively documented in publicly available literature, significant progress has been made in engineering enzymes for other modified nucleosides. For instance, studies have successfully engineered NDTs to enhance their activity towards 2'-fluoro-2'-deoxyuridine, a substrate not efficiently processed by the wild-type enzyme. nih.gov These successes demonstrate the feasibility of adapting the substrate specificity of these enzymes to accommodate modifications at the 2'-position.

The following table summarizes findings from studies on engineered nucleoside-modifying enzymes for substrates with 2'-modifications, providing a basis for the potential development of biocatalysts for this compound.

Enzyme TypeParent Enzyme SourceTarget SubstrateEngineering StrategyKey Findings
Nucleoside Deoxyribosyltransferase (NDT)Lactobacillus leichmannii2'-Fluoro-2'-deoxyuridineDirected Evolution (error-prone PCR)A mutant with a single amino acid substitution showed a significant increase in catalytic efficiency for the fluorinated substrate compared to the wild-type enzyme. nih.gov
Aspartate AminotransferaseEscherichia coliβ-branched amino and 2-oxo acidsDirected Evolution (DNA shuffling)A mutant with 13 amino acid substitutions exhibited a 105-fold increase in catalytic efficiency for the new substrates. researchgate.net

These examples underscore the potential of engineered enzyme systems as a viable synthetic route for complex nucleoside derivatives like this compound. The development of a bespoke biocatalyst through directed evolution could offer a more environmentally friendly and efficient alternative to conventional chemical synthesis.

Integration of 2 Amino 2 Deoxy 5 Methyluridine into Oligonucleotides and Nucleic Acids

Chemical Incorporation into Oligonucleotide Sequences

Chemical synthesis provides a robust and versatile platform for the site-specific incorporation of 2'-Amino-2'-deoxy-5-methyluridine into desired oligonucleotide sequences. This approach allows for precise control over the location and number of modified residues within the synthetic DNA or RNA strand.

The cornerstone of chemical oligonucleotide synthesis is the phosphoramidite (B1245037) method, a highly efficient, automated, solid-phase chemical process. wikipedia.orgatdbio.com To incorporate this compound into a growing oligonucleotide chain, a corresponding phosphoramidite building block is required. nih.gov This specialized monomer is synthesized with the 2'-amino group and the 5'-hydroxyl group appropriately protected to prevent unwanted side reactions during the synthesis cycle. wikipedia.org

The synthesis cycle for incorporating a this compound residue follows the standard steps of solid-phase synthesis:

Detritylation: The 5'-hydroxyl group of the terminal, support-bound nucleoside is deprotected by treatment with an acid.

Coupling: The this compound phosphoramidite, activated by a suitable activator like tetrazole, is then coupled to the deprotected 5'-hydroxyl group of the growing chain. biotage.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. atdbio.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. atdbio.com

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, modified oligonucleotide. The purity of the product is often verified using techniques like high-performance liquid chromatography (HPLC). wikipedia.org

Table 1: Key Steps in Solid-Phase Oligonucleotide Synthesis

StepDescriptionReagents
DetritylationRemoval of the 5'-dimethoxytrityl (DMT) protecting group.Trichloroacetic acid in dichloromethane
CouplingFormation of a phosphite triester bond between the 5'-OH of the growing chain and the incoming phosphoramidite.Phosphoramidite monomer, Activator (e.g., Tetrazole)
CappingAcetylation of unreacted 5'-hydroxyl groups.Acetic anhydride, N-Methylimidazole
OxidationConversion of the unstable phosphite triester to a stable phosphate triester.Iodine, water, pyridine

The presence of the 2'-amino group on the sugar moiety of this compound significantly influences the stability and conformational properties of nucleic acid structures.

Duplex Stability: The 2'-amino group can participate in additional hydrogen bonding interactions within the minor groove of a DNA or RNA duplex. This often leads to an increase in the thermal stability (melting temperature, Tm) of the duplex compared to its unmodified counterpart. The extent of stabilization can depend on the sequence context and the number of modifications.

Triplex Stability: In the context of DNA triple helices, the introduction of modified nucleosides is a common strategy to enhance their stability, which is often a limiting factor for their in vivo applications. The 2'-amino group in this compound can contribute to the stability of the triplex structure. Studies on related C5-amino-modified 2'-deoxyuridines have shown that the pKa of the amino group is a crucial factor, with protonation at lower pH leading to favorable electrostatic interactions with the negatively charged phosphate backbone of the target duplex. nih.gov For instance, oligonucleotides containing 5-(propargylamino)-2'-deoxyuridine, a related analogue, exhibit significantly enhanced triplex stability, especially at lower pH. nih.govresearchgate.net While direct data for this compound in triplexes is specific, the general principles of amino-group-mediated stabilization are applicable. The positively charged amino group can interact favorably with the phosphate backbone, thereby increasing the binding affinity of the triplex-forming oligonucleotide (TFO) to the target duplex DNA. researchgate.net

Table 2: Influence of Amino-Modifications on Nucleic Acid Stability

Modification TypeStructural ContextEffect on StabilityReference
C5-propargylamino-2'-deoxyuridineDNA TriplexIncreased Tm, especially at low pH nih.gov
5-dimethylaminopropargyl-dU (DMAPdU)DNA TriplexEnhanced stability relative to thymidine (B127349) nih.gov
2'-aminoethoxy modificationDNA TriplexDramatic increase in binding affinity researchgate.net

Enzymatic Polymerase Incorporation of this compound 5'-Triphosphate Analogs

An alternative to chemical synthesis for integrating modified nucleotides is enzymatic incorporation using DNA or RNA polymerases. This method relies on the ability of these enzymes to recognize and utilize the corresponding 5'-triphosphate analog of the modified nucleoside as a substrate.

The substrate specificity of DNA and RNA polymerases is a critical determinant for the successful enzymatic incorporation of modified nucleotides. nih.govnih.gov Wild-type polymerases have evolved to be highly selective for their natural substrates (dNTPs for DNA polymerases and NTPs for RNA polymerases). pnas.orgncert.nic.in Modifications at the 2' position of the sugar ring can significantly impact recognition and incorporation by these enzymes.

Studies have shown that some polymerases can tolerate 2'-amino modifications. For example, T7 RNA polymerase has been shown to be capable of incorporating 2'-amino-2'-deoxynucleoside 5'-triphosphates. acs.org Similarly, certain DNA polymerases, particularly those from thermophilic organisms or engineered variants, have demonstrated a broader substrate tolerance. nih.govnih.gov For instance, Vent (exo-) DNA polymerase has been found to efficiently incorporate various modified dUTPs. mdpi.com The efficiency of incorporation is often lower than that for natural nucleotides and can be influenced by the specific polymerase, the sequence context of the template, and the reaction conditions.

To overcome the limitations of wild-type polymerases, protein engineering strategies are employed to create mutant enzymes with enhanced capabilities for incorporating modified nucleotides. google.comnih.govresearchgate.net The "fidelity" of a polymerase refers to its ability to correctly insert the complementary nucleotide as directed by the template strand. nih.gov

Engineered polymerases can exhibit improved efficiency and fidelity for incorporating 2'-amino-modified nucleotides. google.com For example, specific mutations in the active site of a polymerase can create more space to accommodate the 2'-amino group, thereby increasing the efficiency of incorporation. The fidelity of these engineered enzymes is a crucial aspect, as misincorporation can lead to errors in the synthesized nucleic acid sequence. Assays are performed to quantify the rate of correct incorporation versus misincorporation for a given modified nucleotide and polymerase pair.

Directed evolution is a powerful technique used to generate polymerases with novel or enhanced properties. pnas.orgffame.orgacs.org This process involves creating a large library of polymerase variants through mutagenesis, followed by a selection or screening process to identify mutants that can efficiently incorporate the desired modified nucleotide. ffame.org

For expanding substrate acceptance to include 2'-amino-modified nucleotides, a typical directed evolution experiment might involve the following steps:

Library Generation: A gene encoding a polymerase is subjected to random mutagenesis or site-directed mutagenesis to create a diverse library of variants.

Selection/Screening: The library of polymerase variants is screened for the ability to incorporate the this compound 5'-triphosphate into a nucleic acid strand. This can be done using techniques like phage display or compartmentalized self-replication (CSR). acs.org

Amplification and Iteration: The genes of the successful polymerase variants are amplified and subjected to further rounds of mutagenesis and selection to accumulate beneficial mutations.

This iterative process has been successfully used to evolve polymerases that can accept a wide range of unnatural substrates, including those with modifications at the 2' position. ffame.orgnih.gov

Table 3: Comparison of Polymerase Types for Modified Nucleotide Incorporation

Polymerase TypeKey CharacteristicsSuitability for 2'-Amino-Modified NucleotidesReference
Wild-Type DNA/RNA PolymerasesHigh fidelity and efficiency for natural substrates; often limited tolerance for modifications.Variable; some, like T7 RNA polymerase and Vent (exo-), show some activity. acs.orgmdpi.com
Engineered PolymerasesContain specific mutations to enhance incorporation of non-natural nucleotides.Generally improved efficiency and fidelity compared to wild-type. google.com
Polymerases from Directed EvolutionEvolved through iterative mutation and selection for specific substrate acceptance.Can be highly optimized for efficient and faithful incorporation of specific modified nucleotides. ffame.orgacs.org

Biochemical Recognition and Metabolic Pathways Involving 2 Amino 2 Deoxy 5 Methyluridine

Interaction with Nucleoside and Nucleotide Metabolic Enzymes

The cellular activity of nucleoside analogs is heavily dependent on their interaction with a variety of metabolic enzymes that recognize and process natural nucleosides and nucleotides. These enzymes can either activate, inactivate, or modify the analog, thereby dictating its biological effect.

The transformation of 2'-Amino-2'-deoxy-5-methyluridine is intrinsically linked to the metabolic pathways of its corresponding cytidine (B196190) analog. Cytidine deaminases (CDA) are a family of enzymes that catalyze the hydrolytic deamination of cytidine and its analogs to the corresponding uridine (B1682114) derivatives. nih.gov This conversion is often a critical step in the metabolic activation or inactivation of various chemotherapeutic nucleoside analogs. nih.gov

While direct studies on the interaction of this compound with cytidine deaminase are not extensively documented, the metabolism of structurally similar compounds provides significant insights. For instance, the antiviral prodrug β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is known to be metabolized in part to its corresponding uridine analog, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (RO2433). nih.gov This transformation is initiated by the deamination of the monophosphate form of PSI-6130. nih.gov This suggests a likely metabolic pathway where a cytidine precursor to this compound would first be phosphorylated and then deaminated at the monophosphate level to yield the monophosphate of this compound.

Nucleoside hydrolases are another class of enzymes that can affect the fate of nucleoside analogs by cleaving the N-glycosidic bond, separating the nucleobase from the sugar moiety. The substrate specificity of these enzymes is diverse. For example, some ribonucleoside hydrolases show a preference for pyrimidine (B1678525) nucleosides like cytidine and uridine. While specific data on the interaction of this compound with nucleoside hydrolase 1 is not available, the stability of the glycosidic bond in modified nucleosides is a critical factor in their biological half-life and activity.

Table 1: Key Enzymes in Nucleoside Analog Metabolism and Their Potential Interaction with this compound Precursors
EnzymeFunctionRelevance to this compound
Cytidine Deaminase (CDA)Catalyzes the deamination of cytidine and its analogs to uridine analogs. nih.govLikely involved in the conversion of a cytidine precursor of this compound to its uridine form at the monophosphate level. nih.gov
Nucleoside Hydrolase 1Cleaves the N-glycosidic bond of nucleosides.Potential for degradation, though specific interaction data is not available.

For most nucleoside analogs to exert their biological activity, particularly as antiviral or anticancer agents, they must be converted to their triphosphate form. This sequential phosphorylation is carried out by cellular nucleoside and nucleotide kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step.

The metabolic pathway of the related compound, RO2433 (the uridine analog of PSI-6130), demonstrates that once the monophosphate is formed via deamination of the cytidine monophosphate, it is subsequently phosphorylated to the di- and triphosphate forms by cellular UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, respectively. nih.gov This established pathway for a similar 2'-modified uridine analog strongly suggests that this compound monophosphate would also be a substrate for these kinases, leading to the formation of this compound triphosphate.

The existence and availability of 2'-Amino-2'-deoxyuridine-5'-triphosphate as a research chemical further supports the feasibility of this metabolic conversion. nih.gov The triphosphate derivative is the active form that can be recognized and incorporated by polymerases, leading to the termination of DNA or RNA synthesis, a common mechanism of action for many nucleoside analogs. nih.gov

Table 2: Kinases Potentially Involved in the Phosphorylation of this compound
KinasePhosphorylation StepEvidence/Inference
(Not specified for the initial step)Nucleoside to MonophosphateThis is the initial and often rate-limiting step for activation.
UMP-CMP KinaseMonophosphate to DiphosphateInferred from the metabolism of the structurally similar compound, RO2433. nih.gov
Nucleoside Diphosphate KinaseDiphosphate to TriphosphateInferred from the metabolism of the structurally similar compound, RO2433. nih.gov

Cellular Processing and Biotransformation of this compound Analogs

The cellular uptake, metabolic processing, and ultimate biotransformation of nucleoside analogs are complex processes that determine their efficacy and potential for therapeutic use. Modifications to the sugar or base moieties can significantly influence these pathways.

The synthesis and biological activities of various analogs of 2'-deoxyuridine (B118206) have been explored. For example, analogs with modifications at the 5-position, such as 5-(aminomethyl)-2'-deoxyuridine, have been synthesized and shown to inhibit the growth of tumor cells in culture. nih.gov The activity of such analogs is often dependent on their recognition and phosphorylation by cellular kinases, such as thymidine (B127349) kinase. nih.gov

Furthermore, the introduction of an amino group at the 2'-position, as seen in 2'-amino-2'-deoxyuridine (B559686), can affect the molecule's properties. For instance, 2'-amino-2'-deoxyuridine 5'-triphosphate has been shown to be a substrate for T7 RNA polymerase, indicating that the 2'-amino modification is tolerated by some key cellular enzymes. nih.gov

The biotransformation of these analogs can also involve conjugation reactions, which typically serve to detoxify and facilitate the excretion of foreign compounds. The synthesis of aminoacyl and peptidyl derivatives of 2'-amino-2'-deoxyuridine has been reported, suggesting that the 2'-amino group can be a site for further metabolic modification. The biological effects of these derivatives are an area of active investigation.

Recent research into novel uridine analogs, such as 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine, highlights the ongoing efforts to develop modified nucleosides with improved properties like nuclease resistance, which is crucial for antisense therapeutics. nih.gov These studies underscore the importance of understanding how structural modifications impact cellular processing and biotransformation to design more effective nucleoside-based drugs. nih.govacs.org

Structural and Conformational Analysis of 2 Amino 2 Deoxy 5 Methyluridine Modified Nucleic Acids

Spectroscopic Characterization of 2'-Amino-2'-deoxy-5-methyluridine Containing Oligonucleotides

Spectroscopic methods are invaluable tools for probing the structure of modified nucleic acids in solution. Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) provide critical insights into the secondary structure and the precise conformation of the modified nucleosides within an oligonucleotide sequence.

Circular dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary structure of nucleic acids by measuring the differential absorption of left and right circularly polarized light. acs.orgwikipedia.org The resulting CD spectrum provides a characteristic signature for different nucleic acid conformations, such as A-form, B-form, and Z-form helices. wikipedia.orgnih.gov

X-ray Crystallographic Analysis of Modified Nucleic Acid Structures (e.g., A-form RNA duplexes)

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. doudnalab.orgnih.gov For nucleic acids, this technique has been instrumental in visualizing the detailed three-dimensional architecture of various helical forms and complex motifs. doudnalab.orgnih.gov The crystallization of RNA and modified RNA duplexes, while challenging, yields precise atomic coordinates that reveal key structural features such as base pairing, stacking interactions, and the conformation of the sugar-phosphate backbone. doudnalab.orgoup.com

RNA duplexes typically adopt an A-form helical structure, which is characterized by a C3'-endo sugar pucker, a wider and more compact helix compared to B-form DNA, and a shallow, wide minor groove and a deep, narrow major groove. vanderbilt.edu The introduction of 2'-modifications, including 2'-O-methyl groups, is known to be compatible with and often stabilize the A-form helix. mdpi.com Crystal structures of 2'-O-methylated RNA duplexes have confirmed their A-form geometry. mdpi.com

While a specific crystal structure of a duplex containing this compound is not prominently available, the general principles of RNA crystallography suggest that such a modified duplex, particularly when hybridized to an RNA strand, would crystallize in an A-form conformation. The 2'-amino group would be located in the minor groove of the duplex. The precise orientation and interactions of this group would be critical in determining the local and global helical parameters.

Influence of 2'-Amino Modification on Furanose Ring Conformation and Sugar Puckering

The substituent at the 2'-position of the ribose has a profound influence on the preferred sugar pucker. glenresearch.com The presence of the 2'-hydroxyl group in ribose favors the C3'-endo conformation, predisposing RNA to form A-type helices. vanderbilt.edu In contrast, the absence of this group in deoxyribose allows for greater conformational flexibility, with a preference for the C2'-endo pucker in B-DNA. colostate.edu

The introduction of a 2'-amino group also significantly influences the sugar pucker equilibrium. NMR studies on 2'-amino-2'-deoxyadenosine (B84144) have shown a preference for the S-type (C2'-endo) conformation. nih.gov This preference for a DNA-like sugar pucker, even in a ribonucleoside analog, is a critical finding. It suggests that the electronic and steric properties of the amino group at the 2' position direct the conformational equilibrium towards the South domain of the pseudorotational wheel. This has significant implications for the types of helical structures that oligonucleotides containing this compound can adopt.

Molecular Determinants of Nucleic Acid Duplex Stability and Hybridization Properties

The incorporation of modified nucleosides can significantly alter the thermodynamic stability of nucleic acid duplexes. This stability is typically quantified by the melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.

The introduction of a 2'-amino group into an oligonucleotide has been shown to be destabilizing to the resulting duplex, whether it is a DNA:DNA, RNA:RNA, or DNA:RNA hybrid. oup.comtrilinkbiotech.com Studies on oligonucleotides containing 2'-amino-2'-deoxycytidine (B150657) revealed a decrease in the melting temperature compared to the corresponding unmodified duplexes. oup.com This destabilization is observed at both neutral and acidic pH. oup.com The destabilizing effect of a single 2'-amino substitution on an RNA/RNA duplex was quantified to be approximately 1.2 kcal/mol in terms of free energy, which is comparable to the energy of a single hydrogen bond. oup.com

The table below summarizes the effect of 2'-amino modifications on the thermal stability of nucleic acid duplexes based on published research.

Duplex TypeModificationChange in Tm (°C) per modificationReference
DNA:DNA2'-aminoDestabilizing trilinkbiotech.com
RNA:RNA2'-aminoDestabilizing oup.com
DNA:RNA2'-aminoDestabilizing oup.com

Computational Investigations of 2 Amino 2 Deoxy 5 Methyluridine and Its Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, providing a basis for predicting molecular geometry, stability, and reactivity. For a modified nucleoside such as 2'-amino-2'-deoxy-5-methyluridine, these methods can elucidate the effects of the 2'-amino and 5-methyl substitutions on the pyrimidine (B1678525) ring and the sugar moiety.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the 2'-amino group would be a primary site for protonation and hydrogen bonding, a feature clearly identifiable on an MEP map.

While specific DFT studies on this compound are not extensively published, the methodology is well-established. Calculations on similar molecules, such as other modified nucleosides or amino-substituted heterocycles, demonstrate the power of this approach. nih.govjournalijar.com For instance, DFT calculations using basis sets like 6-311G(d,p) or cc-pVTZ can yield optimized geometries and vibrational frequencies, which can be compared with experimental data if available. acs.orgcaltagmedsystems.co.uk

Table 1: Illustrative Data Obtainable from Quantum Chemical Calculations This table represents the types of data typically generated from quantum chemical calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes only.

PropertyDescriptionSignificance
Energy of HOMO Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons.
Energy of LUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between LUMO and HOMO.Relates to chemical reactivity and stability.
Dipole Moment A measure of the net molecular polarity.Influences intermolecular interactions and solubility.
MEP Maxima/Minima Regions of most positive/negative electrostatic potential.Predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of this compound in Nucleic Acid Contexts

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov When this compound is incorporated into a DNA or RNA oligonucleotide, MD simulations can reveal how this modification affects the structure, dynamics, and stability of the nucleic acid duplex. acs.orgresearchgate.net These simulations numerically solve Newton's equations of motion for a system of interacting particles, providing a trajectory of atomic positions and velocities. biorxiv.org

A typical MD simulation of a modified oligonucleotide involves placing the duplex in a box of explicit water molecules and counterions (e.g., Na⁺) to mimic physiological conditions. The interactions between atoms are described by a force field, such as AMBER or CHARMM, which are sets of parameters and equations that define the potential energy of the system. biorxiv.org Simulations running for nanoseconds to microseconds can capture a range of conformational behaviors. oup.com

Table 2: Representative Structural Parameters from MD Simulations of Modified Duplexes This table illustrates the kind of comparative data that can be extracted from MD simulations to assess the impact of a modification like a 2'-amino group on a DNA:RNA hybrid duplex. Values are based on general findings from literature and are for illustrative purposes. oup.com

ParameterControl Duplex (DNA:RNA)Modified Duplex (XNA:RNA)Implication of Change
RMSD (Å) ~2.5VariesMeasures overall structural deviation from a reference; indicates stability.
Sugar Pucker C2'-endo (DNA strand)Potentially C3'-endoAffects backbone geometry and helical form (B-form vs. A-form).
Helical Rise (Å) ~3.4May decreaseChanges the distance between base pairs along the helical axis.
Major Groove Width (Å) ~11.5May narrowAlters the accessibility of the duplex for protein recognition.

Prediction of pKa Values and Ionization States of Modified Nucleobases

The ionization state of a modified nucleobase is crucial to its biological function, as it dictates the molecule's charge and its ability to act as a hydrogen bond donor or acceptor. The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For this compound, the key ionizable group is the 2'-amino group. Predicting its pKa is essential to know whether it will be neutral (-NH2) or positively charged (-NH3⁺) at physiological pH (~7.4).

Computational methods for pKa prediction range from quantum mechanical (QM) calculations to machine learning (ML) models. nih.govnih.gov QM-based approaches calculate the free energy difference between the protonated and deprotonated states of the molecule, often using a thermodynamic cycle that involves calculations in both the gas phase and a solvated environment (using implicit or explicit solvent models). nih.gov ML models, such as the recently developed KaML-CBtree, are trained on extensive databases of experimental pKa values and learn to predict pKa based on a molecule's structural and physicochemical features. nih.govnih.govnih.gov While these models have been highly successful for proteins, their application to modified nucleosides is an active area of research.

For modified uridines, studies have shown that substituents on the base can alter the pKa of the N3H proton. nih.gov Similarly, the electronic environment of the 2'-amino group on the sugar will determine its basicity. Accurately predicting its pKa is vital, as a positively charged 2'-NH3⁺ group would have profound effects on the electrostatic properties of a host nucleic acid, potentially stabilizing the duplex through favorable interactions with the negatively charged phosphate (B84403) backbone.

Table 3: Performance of a Modern pKa Prediction Model (KaML-CBtree for Amino Acids) This table shows the reported performance of a state-of-the-art machine learning model for predicting amino acid pKa values, illustrating the accuracy that can be achieved with modern computational methods. Such approaches could be adapted for modified nucleosides. nih.govnih.gov

MetricAcidic Residues (Asp, Glu, Cys, Tyr)Basic Residues (Lys, His)
PCC (Pearson Correlation Coefficient) 0.880.92
RMSE (Root Mean Square Error, pKa units) 0.760.79
MAXE (Maximum Absolute Error, pKa units) 3.172.60

Ligand-Biomacromolecule Docking and Binding Free Energy Calculations with this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in structure-based drug design for screening virtual libraries of compounds against a biological target. Analogs of this compound could be docked into the active site of a target enzyme (e.g., a polymerase or kinase) to predict their binding mode and affinity. ejmo.org The docking process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on a function that approximates binding affinity. nih.gov

Following docking, more rigorous and computationally expensive methods can be used to calculate the binding free energy (ΔG). nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) provide more accurate estimates of binding affinity. acs.orgnih.gov FEP, for example, uses "alchemical transformations" in MD simulations to compute the free energy difference between two states, such as a ligand in solution versus the ligand in the binding pocket. youtube.com These calculations can accurately rank compounds and guide lead optimization in drug discovery. oup.comacs.orgnih.gov

A case study involving the docking of various nucleoside analogs against the main protease of SARS-CoV-2 illustrates the process. ejmo.org In such a study, compounds are docked, and their binding energies are calculated. The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For an analog of this compound, the 2'-amino group could be hypothesized to form specific hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a binding pocket.

Table 4: Illustrative Docking Results for Nucleoside Analogs Against SARS-CoV-2 Main Protease This table presents example data from a docking study of nucleoside analogs, demonstrating the type of information generated. ejmo.org It serves as a model for how analogs of this compound would be computationally evaluated.

LigandBinding Energy (ΔG, kcal/mol)Key Interacting ResiduesHydrogen Bond Interactions
Telbivudine -6.5GLY143, CYS145, HIS1635
Stavudine -6.5GLY143, SER144, CYS1454
Lamivudine -5.7THR26, ASN142, GLU1667
Cordycepin -6.5SER144, CYS145, HIS413

Functional Studies and Applications of 2 Amino 2 Deoxy 5 Methyluridine in Molecular Research

2'-Amino-2'-deoxy-5-methyluridine as a Molecular Probe for Nucleic Acid-Protein Interactions

The strategic incorporation of modified nucleosides into DNA or RNA sequences provides a powerful method for investigating the intricate interactions between nucleic acids and proteins. The 2'-amino group and the 5-methyl group of this compound offer unique functionalities that can be exploited for such studies.

Applications in DNA Footprinting and Interference Assays

DNA footprinting and interference assays are essential techniques used to identify the specific binding sites of proteins on a DNA molecule. The introduction of modified bases can provide higher resolution and more detailed information about these interactions.

A related analogue, 5-amino-2'-deoxyuridine, has been successfully utilized as a probe in DNA footprinting and interference assays. nih.govsigmaaldrich.com This thymidine (B127349) analogue is incorporated into DNA by DNA polymerase and allows for selective chemical reactions. nih.govsigmaaldrich.com The performance of 5-amino-dU in these assays is comparable to another analogue, 5-hydroxy-dU, but it demonstrates more efficient incorporation into DNA during enzymatic polymerization. nih.govsigmaaldrich.com This highlights the potential of amino-modified uridines in providing high-resolution mapping of protein-DNA binding sites. nih.gov The presence of the amino group allows for specific chemical cleavage or modification, revealing the precise nucleotides that are in close contact with the binding protein.

Utilization in Click Chemistry for Bioconjugation and Labeling Strategies

Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding, making them ideal for labeling and conjugating biomolecules. nih.govyoutube.com The amino group on this compound can serve as a handle for such reactions, although direct click chemistry with a primary amine is less common than with azides or alkynes. However, the amino group can be readily modified to introduce a reactive partner for click chemistry.

The versatility of click chemistry allows for the attachment of a wide array of molecules, including fluorescent dyes, affinity tags, and cross-linking agents, to specific sites within an oligonucleotide. bionordika.firesearchgate.net This enables the creation of sophisticated molecular probes for studying nucleic acid structure and function. For instance, oligonucleotides containing a 2'-aminonucleoside have been successfully labeled with rhodamine using its isothiocyanate derivative, demonstrating the reactivity of the amino group for bioconjugation. nih.gov This site-specific labeling is crucial for various applications, including fluorescence resonance energy transfer (FRET) studies to measure distances within or between biomolecules.

Engineering of Research-Grade Oligonucleotides with this compound Modifications

The chemical modification of oligonucleotides is a cornerstone of modern molecular biology and drug development. Introducing modifications like this compound can significantly improve the properties of oligonucleotides for research and therapeutic applications.

Enhancement of Nuclease Resistance in Oligonucleotides

A major challenge in the use of natural oligonucleotides in biological systems is their rapid degradation by nucleases. idtdna.comsynoligo.com Chemical modifications at the 2'-position of the ribose sugar are a well-established strategy to enhance nuclease resistance.

The 2'-amino modification, in particular, has been shown to confer significant protection against nuclease digestion. genelink.com For example, oligonucleotides containing 2'-amino pyrimidines have demonstrated a tenfold increase in half-life in serum compared to other modified bases. genelink.com This increased stability is crucial for applications such as antisense therapy and RNA interference (RNAi), where the oligonucleotide must persist long enough to exert its biological effect. While the 2'-amino group enhances stability, it is noteworthy that other modifications, such as 2'-O-methyl, also contribute to nuclease resistance. idtdna.comnih.gov The combination of different modifications can be used to fine-tune the stability of an oligonucleotide for a specific application.

Table 1: Comparison of Nuclease Resistance for Modified Oligonucleotides

ModificationRelative Nuclease ResistanceKey Findings
Unmodified OligonucleotideLowRapidly degraded by nucleases. idtdna.com
2'-Amino PyrimidinesHigh~10-fold increased half-life in serum. genelink.com
2'-O-MethylModerate to HighProvides protection against single-stranded endonucleases. idtdna.com
PhosphorothioateHighRenders the internucleotide linkage more resistant to nuclease degradation. idtdna.com

Modulation of Binding Affinity and Specificity in Antisense Oligonucleotides and siRNA Constructs

Antisense oligonucleotides and small interfering RNAs (siRNAs) function by binding to specific mRNA sequences, leading to the downregulation of gene expression. semanticscholar.orggenelink.com The binding affinity and specificity of these molecules are critical for their efficacy and to minimize off-target effects.

Modifications at the 2'-position of the sugar can influence the conformational properties of the oligonucleotide and, consequently, its binding affinity. While some modifications like 2'-fluoro can increase binding affinity, the 2'-amino group has been reported to sometimes lead to a decrease in the thermal stability of duplexes. nih.govgenelink.com For instance, the presence of a 2'-aminonucleoside was found to destabilize both RNA and DNA duplexes. nih.gov

Potential for Site-Specific Functionalization and Bioconjugation Sites

The ability to introduce specific functionalities at defined positions within an oligonucleotide is essential for a wide range of research applications. The 2'-amino group of this compound provides a reactive site for the attachment of various molecules, a process known as bioconjugation. bionordika.finih.gov

This site-specific functionalization enables the creation of tailored oligonucleotides with novel properties. For example, attaching fluorescent dyes allows for the tracking of oligonucleotides within cells, while conjugating delivery agents can enhance cellular uptake. nih.gov The reactivity of the amino group can be exploited for coupling with various chemical groups, such as isothiocyanates, to form stable thiourea (B124793) linkages. nih.gov This approach has been used to label oligonucleotides with rhodamine. nih.gov Furthermore, the amino group can be modified to introduce other functionalities suitable for a broader range of bioconjugation chemistries, including the highly efficient click chemistry reactions. nih.govyoutube.com This versatility makes this compound a valuable building block for the synthesis of complex and highly functionalized oligonucleotides for advanced molecular research.

Molecular Mechanisms of Biological Impact by 2 Amino 2 Deoxy 5 Methyluridine Analogs

Interaction with Viral Polymerases and Reverse Transcriptases at the Molecular Level

Nucleoside analogs often exert their antiviral effects by targeting viral polymerases and reverse transcriptases, enzymes essential for the replication of viral genomes. The incorporation of these analogs into growing nucleic acid chains can lead to chain termination or a dysfunctional genome. The 2'-position of the ribose sugar is a critical determinant of a nucleotide's function and its interaction with these enzymes.

Research on the vesicular stomatitis virus (VSV) polymerase has shown its sensitivity to modifications at the 2' position of nucleotide triphosphates (NTPs). While modifications such as 2',3'-ddCTP, arabinose-CTP, and 2'-O-methyl-CTP inhibit the VSV polymerase, 2'-amino-CTP can be incorporated. nih.gov This suggests that the 2'-amino group is tolerated by the active site of some viral polymerases, a crucial feature for potential antiviral nucleosides.

In the context of the hepatitis C virus (HCV), a significant breakthrough was the discovery of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp). nih.gov Interestingly, the antiviral activity of PSI-6130 is not solely due to its cytidine (B196190) triphosphate form. A second metabolic pathway leads to the formation of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, which is also a powerful inhibitor of the HCV RdRp. nih.gov This highlights that the ultimate active form of a nucleoside analog within a cell can be a different but structurally related molecule.

Reverse transcriptases, which are RNA-directed DNA polymerases, are another key target for nucleoside analogs, particularly in the treatment of retroviral infections. neb.comthermofisher.com These enzymes synthesize a DNA copy of the viral RNA genome. The incorporation of a modified nucleoside, such as an analog of 2'-amino-2'-deoxy-5-methyluridine, could disrupt this process. Studies on 5'-amino-5'-deoxythymidine (B1215968) have provided insights into its interaction with reverse transcriptases, demonstrating its utility in mechanistic studies of these enzymes. nih.gov While direct data on this compound is limited, the principles of polymerase and reverse transcriptase inhibition by nucleoside analogs provide a strong framework for its potential mechanism of action.

Table 1: Interaction of 2'-Modified Nucleotides with Viral Polymerases

Nucleotide AnalogViral PolymeraseObserved EffectReference
2'-amino-CTPVesicular Stomatitis Virus (VSV) PolymeraseIncorporated nih.gov
2',3'-ddCTP, arabinose-CTP, 2'-O-methyl-CTPVesicular Stomatitis Virus (VSV) PolymeraseInhibition nih.gov
β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphateHepatitis C Virus (HCV) RNA-dependent RNA PolymerasePotent Inhibition nih.gov

Modulation of Cellular DNA Synthesis Pathways and Nucleotide Metabolism

Beyond their direct effects on viral enzymes, nucleoside analogs can significantly impact cellular DNA synthesis and nucleotide metabolism. These compounds can be mistaken for their natural counterparts by cellular enzymes, leading to their incorporation into the host cell's DNA or disruption of the delicate balance of the nucleotide pool.

Thymidine (B127349) analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) are widely used to monitor DNA replication. jenabioscience.commdpi.com However, their incorporation is not without consequences. EdU, for instance, has been shown to induce greater cytotoxicity and genotoxicity than BrdU, particularly in cells with deficient homologous recombination repair. mdpi.com This underscores that even subtle modifications to the nucleoside structure can have profound effects on cellular processes. The triple bond in the ethynyl (B1212043) group of EdU, for example, is highly reactive and may lead to adverse reactions within the cell. mdpi.com

The synthesis of C5-modified 2'-deoxyuridine (B118206) and 2'-deoxycytidine-5'-triphosphates has been explored to develop new tools for molecular biology. mdpi.com For these modified dNTPs to be useful, they must be recognized and incorporated by DNA polymerases. mdpi.comnih.gov This highlights the promiscuity of some DNA polymerases, which can accept substrates that deviate from the canonical structures. An analog like this compound, upon conversion to its triphosphate form, could potentially be incorporated into cellular DNA, leading to chain termination or altered DNA structure and function.

The metabolism of nucleoside analogs is a critical factor in their biological activity. For instance, the antiviral agent β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is metabolized to its uridine (B1682114) congener, which is a potent inhibitor of the HCV polymerase. nih.gov This metabolic conversion underscores the complexity of predicting the ultimate fate and activity of a nucleoside analog within a cell.

Table 2: Effects of Thymidine Analogs on Cellular Processes

AnalogCellular ProcessObserved EffectReference
5-Ethynyl-2'-deoxyuridine (EdU)DNA SynthesisIncorporation, monitoring of replication jenabioscience.com
5-Ethynyl-2'-deoxyuridine (EdU)Cell ViabilityHigher cytotoxicity and genotoxicity than BrdU mdpi.com
5-Bromo-2'-deoxyuridine (BrdU)DNA SynthesisIncorporation, monitoring of replication mdpi.com

Molecular Mechanisms of Cellular Apoptosis Induction by Nucleoside Analogs

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or infected cells. Many anticancer and antiviral therapies, including nucleoside analogs, function by inducing apoptosis in target cells.

The tumor suppressor protein p53 is a key regulator of apoptosis, often activated in response to cellular stress, including DNA damage. nih.gov Studies on 15-deoxy-Δ12,14-prostaglandin J2 have demonstrated its ability to induce p53-dependent apoptosis in neuronal cells. nih.gov This suggests that if a this compound analog were to cause DNA damage or other cellular stress, it could trigger a p53-mediated apoptotic response.

Furthermore, the cellular environment, including the availability of methyl donors, can influence apoptosis. Dietary methyl donors have been shown to induce apoptosis and affect proliferation pathways in cancer cell lines. mdpi.com This highlights the interplay between cellular metabolism and the apoptotic machinery. The introduction of a modified nucleoside like this compound could potentially perturb these metabolic pathways, contributing to the induction of apoptosis.

Table 3: Molecular Markers of Apoptosis Induced by Small Molecules

Inducing AgentKey Molecular EventsCell TypeReference
2-amino-5-benzylthiazole derivativesPARP1/caspase 3 cleavage, ↑Bim, ↓Bcl-2, DNA damageHuman leukemia cells ukrbiochemjournal.org
15-Deoxy-Δ12,14-prostaglandin J2p53 induction, transactivation of p53 target genesSH-SY5Y neuroblastoma cells nih.gov
Dietary Methyl DonorsInduction of apoptosis, attenuation of Akt and Erk1/2 pathwaysBreast and lung cancer cells mdpi.com

Influence on Gene Expression Regulation and RNA Processing, including off-target effects of RNA interference

The intricate machinery of gene expression and RNA processing can also be influenced by nucleoside analogs. These molecules can have both intended and unintended consequences on how genetic information is transcribed, processed, and translated.

RNA interference (RNAi) is a powerful tool for gene silencing that relies on small interfering RNAs (siRNAs) to guide the degradation of specific messenger RNAs (mRNAs). nih.gov Chemical modifications of siRNAs are often employed to enhance their stability and reduce off-target effects. acs.org Interestingly, the incorporation of 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine (B1678525) nucleotides into siRNAs has been shown to mitigate seed-based off-target effects. nih.govacs.org This suggests that modifications at the 2'-position of pyrimidine nucleosides can fine-tune the specificity of RNAi. While not a 2'-amino modification, this finding highlights the potential for 2'-modified uridines to influence RNA-mediated gene regulation.

Off-target effects in RNAi occur when an siRNA binds to and degrades unintended mRNA transcripts, which can lead to toxic phenotypes. nih.govyoutube.comscilit.com The sequence identity between the siRNA and the off-target mRNA is a key determinant of these effects. nih.gov The introduction of a modified nucleotide like this compound into an RNAi therapeutic could potentially alter its binding properties and, consequently, its off-target profile.

Beyond RNAi, nucleoside analogs can affect gene expression through various mechanisms. Transcription factors, proteins that bind to specific DNA sequences to regulate transcription, are central to gene expression control. nih.govyoutube.comyoutube.com If a this compound analog is incorporated into DNA, it could alter the binding affinity of transcription factors for their target sites, thereby dysregulating gene expression.

RNA processing, including splicing and the addition of a 5' cap and a poly-A tail, is another critical step in gene expression that could be affected by nucleoside analogs. khanacademy.org The methylation of uridine to 5-methyluridine (B1664183) is a common post-transcriptional modification in tRNAs. nih.gov The introduction of an analog like this compound could potentially interfere with the enzymes responsible for these modifications or be incorporated into RNA, affecting its structure and function.

Table 4: Impact of Nucleoside Modifications on RNA-related Processes

ModificationContextEffectReference
2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidinesiRNAMitigation of seed-based off-target effects nih.govacs.org
5-methyluridinetRNAPost-transcriptional modification nih.gov
2'-O-methylationtRNAInduces C3'-endo ribose conformation, stabilizing A-type helical regions nih.gov

Q & A

Q. What are the standard synthetic routes for 2'-Amino-2'-deoxy-5-methyluridine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves modifying natural nucleosides through sequential functionalization. For example:

  • Nitration and hydrolysis : Start with uridine derivatives, perform nitration at the 5-position, followed by acidic hydrolysis to introduce hydroxyl groups.
  • Chlorination : Use PCl₅/POCl₃ as chlorinating agents to replace hydroxyl groups with chlorine.
  • Amination : Reduce azido intermediates (e.g., 5'-azido-2',5'-dideoxyuridine) via the Staudinger reaction to introduce the 2'-amino group .

Q. Optimization strategies :

  • Use orthogonal experimental designs to determine optimal reaction conditions (e.g., temperature, stoichiometry).
  • Purify intermediates via silica gel chromatography to reduce side products .
  • Reported yields for similar compounds range from 41% to 69% depending on reaction steps .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the absence of hydroxyl protons (e.g., δ 2.5–3.5 ppm for amino groups) and verify sugar puckering .
    • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
    • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄N₃O₅: 272.1 g/mol) .
  • Chromatography : Use HPLC with UV detection (λ = 260 nm) to assess purity (>95%) .

Q. What storage conditions are required to maintain the stability of this compound?

Methodological Answer:

  • Short-term storage : Dissolve in DMSO at -20°C for ≤3 years to prevent hydrolysis .
  • Long-term storage : Lyophilize as a powder and store at -80°C under inert gas (e.g., argon) to avoid oxidation .
  • In-solution stability : Avoid repeated freeze-thaw cycles; use stabilizing buffers (e.g., Tris-HCl, pH 7.5) .

Advanced Research Questions

Q. How does the 2'-amino modification affect DNA/RNA duplex stability compared to unmodified nucleotides?

Methodological Answer:

  • Thermal stability (Tm) :
    • RNA/RNA duplexes : 2'-amino substitutions reduce Tm by 10–15°C due to steric clashes and altered sugar puckering (e.g., Tm = 23.6°C at pH 5.0 vs. 39.9°C at pH 7.0 for modified duplexes) .
    • pH sensitivity : Protonation of the 2'-amino group (pKa ≈6.2) does not stabilize duplexes at low pH, contrary to expectations .
  • Experimental design :
    • Use UV melting curves with 1 µM duplex concentrations in 10 mM sodium phosphate buffer.
    • Compare Tm values of modified vs. unmodified sequences .

Q. What experimental strategies enable efficient polymerase incorporation of this compound analogs?

Methodological Answer:

  • Triphosphate activation : Convert nucleosides to 5'-N-triphosphates using trisodium trimetaphosphate in Tris buffer (yields >80%) .
  • Polymerase selection : Use Klenow fragment (exo⁻) of E. coli DNA polymerase I, which tolerates 2'-amino substitutions in template-directed synthesis .
  • Sequencing applications :
    • Incorporate modified nucleotides into DNA.
    • Perform mild acid cleavage (pH 3.0, 90°C) to generate sequence ladders .

Q. How can researchers resolve contradictions in thermal stability data when 2'-amino nucleotides are used in acidic vs. neutral conditions?

Methodological Answer:

  • Hypothesis testing :
    • Expected : Protonated 2'-NH₃⁺ forms ion pairs with phosphate, increasing Tm.
    • Observed : Tm decreases at pH 5.0 (e.g., ΔTm = -16.3°C for RNA/RNA duplexes), suggesting conformational changes dominate over electrostatic effects .
  • Resolution strategies :
    • Conduct molecular dynamics simulations to analyze sugar puckering and backbone flexibility.
    • Compare circular dichroism (CD) spectra at varying pH to assess structural perturbations .

Q. What chemical modification strategies exploit the 2'-amino group for nucleic acid labeling applications?

Methodological Answer:

  • Biotinylation :
    • React 2'-amino groups with NHS-biotin (1:3 molar ratio) in PBS (pH 8.0) for 2 hours.
    • Purify labeled oligonucleotides via size-exclusion chromatography .
  • Fluorescent tagging :
    • Use Cy3-NHS esters for near-infrared labeling.
    • Monitor labeling efficiency via fluorescence anisotropy .
  • Click chemistry :
    • Convert 2'-amino to 2'-azido groups for copper-free click reactions with dibenzocyclooctyne (DBCO) probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.